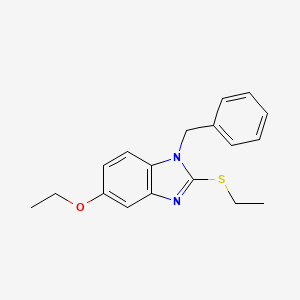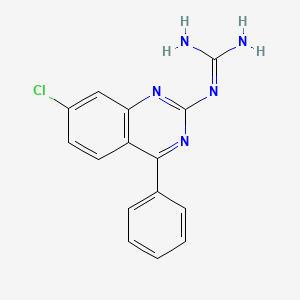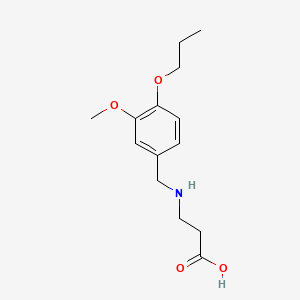
4-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole with a quinoline derivative in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
Uniqueness
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one is unique due to its combined quinoline and oxadiazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse molecular targets compared to similar compounds.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H9N3O2/c1-7-13-12(17-15-7)9-6-11(16)14-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,14,16) |
InChI Key |
KYULJOOKCPBUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxy-3,5-diiodophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12487745.png)

![(5-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12487759.png)
![(4S,7S)-4-(4-chlorophenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487767.png)
![4-{2-[(4-Tert-butylphenyl)sulfanyl]ethyl}morpholine](/img/structure/B12487771.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487785.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12487789.png)

![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B12487793.png)
![1-methyl-N-(2-phenylethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12487799.png)
![3-methyl-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12487801.png)
![9-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12487802.png)
![(2-hydroxyphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B12487805.png)
